molecular formula C18H14N4OS B2796406 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207025-77-1

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2796406
CAS RN: 1207025-77-1
M. Wt: 334.4
InChI Key: HBVMZULHKRZDBQ-UHFFFAOYSA-N
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Description

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, also known as BI-2536, is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is involved in cell cycle regulation and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies as a potential cancer treatment.

Scientific Research Applications

Molecular Rearrangements and Derivative Synthesis

Research has explored the molecular rearrangement of derivatives similar to 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, leading to the unexpected pathway to new indole and imidazolinone derivatives. These pathways offer insights into synthetic routes for creating novel compounds with potential applications in various fields, including medicinal chemistry and material science (Klásek, Lyčka, & Holčapek, 2007).

Antifungal Activity

The synthesis and characterization of derivatives containing the benzimidazole moiety have been investigated for their antifungal activity. This research is part of a systematic investigation into the synthesis and characterization of compounds with potential antifungal properties (Brahmeshwari & Gullapelli, 2014).

Anticancer Agents

A new series of urea and thiourea derivatives containing the benzimidazole group have been designed and synthesized as potential anticancer agents. These compounds demonstrated significant cytotoxicity against two breast cancer cell lines, suggesting their potential as candidates for inducing apoptosis in cancer cells (Siddig et al., 2021).

Fluorescence Properties

The synthesis and characterization of novel compounds containing the 1-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole moiety and its copper complexes have been explored for their fluorescence properties. These studies provide valuable insights into the development of new fluorescent materials for various applications (Demir, Eren, & Hołyńska, 2015).

Corrosion Inhibition

The compound and its derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in sulphuric acid. Research into these compounds' physicochemical and theoretical studies provides insights into their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-18(22-16-9-4-10-24-16)19-13-6-3-5-12(11-13)17-20-14-7-1-2-8-15(14)21-17/h1-11H,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVMZULHKRZDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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